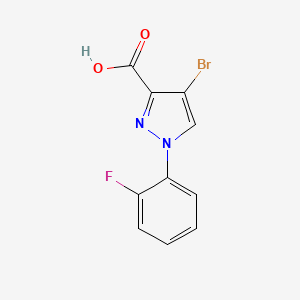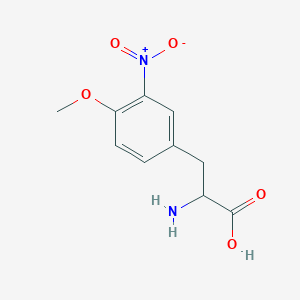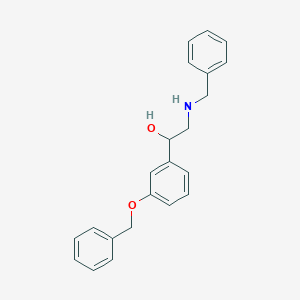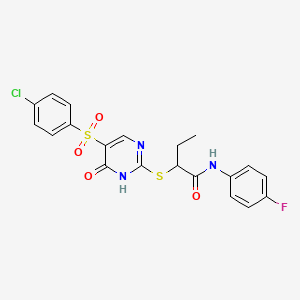
4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C10H6BrFN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-(2-fluorophenyl)-1H-pyrazole, which is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromo-1-(2-fluorophenyl)-1H-pyrazole.
Carboxylation: The brominated pyrazole is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate (K2CO3) to introduce the carboxylic acid group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
科学研究应用
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in signaling cascades or metabolic processes.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-(2,4-difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-(2,4-difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and material science.
属性
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-6-5-14(13-9(6)10(15)16)8-4-2-1-3-7(8)12/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTDWUIMAMYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(6-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one](/img/structure/B2479079.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)
![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2479086.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)

![2-methyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2479091.png)



![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)
